Methyl cis-11-eicosenoate

Catalog No.
S625830
CAS No.
2390-09-2
M.F
C21H40O2
M. Wt
324.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl cis-11-eicosenoate

CAS Number

2390-09-2

Product Name

Methyl cis-11-eicosenoate

IUPAC Name

methyl (Z)-icos-11-enoate

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

InChI

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10-

InChI Key

RBKMRGOHCLRTLZ-KHPPLWFESA-N

SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OC

Synonyms

(11Z)-11-Eicosenoic Acid Methyl Ester; (Z)-11-Eicosenoic Acid Methyl Ester; Methyl (Z)-11-Eicosenoate; Methyl 11(Z)-Eicosenoate; Methyl 11-cis-Eicosenoate; cis-11-Eicosenoic Acid Methyl Ester

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCC(=O)OC
  • Natural product chemistry

    Researchers are interested in identifying the sources and distribution of methyl cis-11-eicosenoate in nature. This involves isolating and characterizing the compound from different organisms [1, 2].

  • Biological activity

    Scientists are investigating the biological effects of methyl cis-11-eicosenoate on various cell types and organisms. This may involve studies on its potential antimicrobial, insecticidal, or other bioactivities [2].

  • Food science

    As a naturally occurring FAME, methyl cis-11-eicosenoate may be relevant to food science research. Scientists might study its presence in food products and its potential effects on human health or food quality [1].

Please note

Research on methyl cis-11-eicosenoate is ongoing, and its specific functions and applications are still being explored.

Here are some references for further reading:

  • PubChem [1]: PUBCHEM Methyl cis-11-eicosenoate: )
  • Sigma-Aldrich [2]: Methyl cis-11-eicosenoate:

Methyl cis-11-eicosenoate (MEC) is a fatty acid derivative found in high abundance (up to 60%) in jojoba oil []. It is a liquid at room temperature and is classified as a monounsaturated fatty acid ester due to the presence of a single double bond (cis configuration) in its hydrocarbon chain []. MEC is a major component of jojoba oil, which has gained significant interest in scientific research due to its unique properties and potential applications.


Molecular Structure Analysis

MEC has a linear hydrocarbon chain with 21 carbon atoms (C21). A cis double bond is present between the 11th and 12th carbon atoms (C=C), creating a bend in the molecule []. A methyl group (CH3) is attached to the first carbon atom through an ester linkage (C-O-C=O) []. This structure contributes to the liquid nature of MEC at room temperature due to the reduced van der Waals forces compared to saturated fatty acids.


Chemical Reactions Analysis

  • Hydrolysis: MEC can undergo hydrolysis, breaking the ester bond in the presence of water and an enzyme (lipase) to yield methanol and 11-eicosenoic acid [].

CH3(CH2)9CH=CH(CH2)9COOCH3 + H2O -> CH3OH + CH3(CH2)9CH=CH(CH2)9COOH (Eqn. 1)

  • Oxidation: Unsaturated fatty acid esters like MEC can undergo oxidation reactions, such as autoxidation, leading to the formation of peroxides and ultimately degradation products.

Physical And Chemical Properties Analysis

  • Melting Point: -9 °C []
  • Boiling Point: ~ 344 °C (at 10 mmHg) []
  • Solubility: Slightly soluble in water, soluble in most organic solvents []
  • Density: 0.89 g/cm³ []
  • Lubrication: The long hydrocarbon chain and cis double bond of MEC reduce friction, making jojoba oil an excellent lubricant [].
  • Water repellency: The lack of charged groups in MEC contributes to the water-repellent properties of jojoba oil [].

MEC is generally considered non-toxic and non-irritating []. However, as with any substance, proper handling practices are recommended to avoid potential hazards:

  • Flammability: MEC is combustible and can burn if exposed to high temperatures or open flames [].
  • Eye Irritation: While generally non-irritating, contact with the eyes may cause mild irritation [].

XLogP3

8.7

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

Other CAS

2390-09-2

Dates

Modify: 2023-08-15
1. Y. Ando and T. Sasaki “GC Separation of cis-Eicosenoic Acid Positional Isomers on an Ionic Liquid SLB-IL100 Stationary Phase” J Am Oil Chem Soc,vol. 88 pp. 743-748, 20112. L. Jin et al. “Fatty acid compositions of red blood cell phospholipids in children with autism” Prostaglandins Leukot Essent Fatty Acids, vol. 74 pp. 215-221, 20063. S. Nozawa et al. “Analysis of fatty acid composition in human bone marrow aspirates” Keio J Med, vol. 54 pp. 150-155, 2005

Explore Compound Types